- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

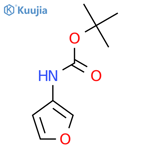

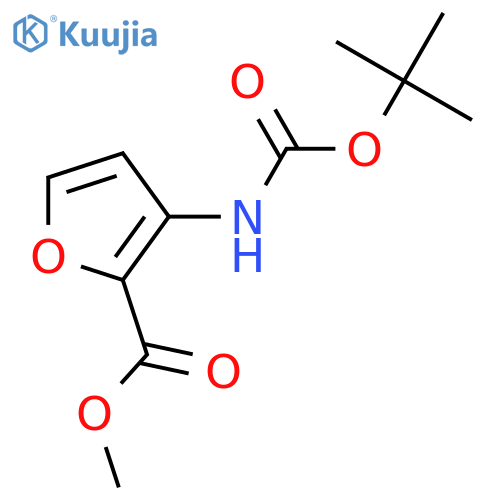

Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

956034-03-0 structure

Nombre del producto:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Número CAS:956034-03-0

MF:C11H15NO5

Megavatios:241.240503549576

MDL:MFCD12407824

CID:827240

PubChem ID:52987670

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate

- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate

- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate

- OFSPCMNPGVKHEL-UHFFFAOYSA-N

- W9754

- ST24030999

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy

- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate

- methyl 3-{[(tert-butoxy)

- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)

- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate

- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

- AS-33280

- DTXSID70680939

- SCHEMBL189873

- AKOS015920459

- SB60901

- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester

- DA-32809

- CS-0154425

- BCP33197

- OSM-S-426

- 956034-03-0

-

- MDL: MFCD12407824

- Renchi: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)

- Clave inchi: OFSPCMNPGVKHEL-UHFFFAOYSA-N

- Sonrisas: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 241.09500

- Masa isotópica única: 241.09502258g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 5

- Complejidad: 297

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 77.8

- Xlogp3: 2.3

Propiedades experimentales

- PSA: 81.26000

- Logp: 2.42680

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P280-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD225385)

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Datos Aduaneros

- Código HS:2932190090

- Datos Aduaneros:

China Customs Code:

2932190090Overview:

2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109079-250mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 250mg |

$34.0 | 2023-09-01 | |

| Ambeed | A109079-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$310.0 | 2024-04-15 | |

| Chemenu | CM130086-1g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

$108 | 2024-07-18 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$372 | 2024-07-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-100mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 100mg |

¥122.0 | 2023-08-31 | |

| Alichem | A159002975-25g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 25g |

$2626.47 | 2023-08-31 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$748 | 2021-08-05 | |

| Alichem | A159002975-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$1122.70 | 2023-08-31 | |

| Ambeed | A109079-10g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 10g |

$691.00 | 2022-03-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46690-1g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

¥563.0 | 2024-07-19 |

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

Referencia

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 45 min, -30 °C → 0 °C

1.2 45 min, -30 °C → 0 °C

Referencia

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight

Referencia

- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

Referencia

- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

Referencia

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Literatura relevante

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate) Productos relacionados

- 1209887-04-6(5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate)

- 37470-42-1(1-(4-Ethoxy-2-hydroxyphenyl)ethanone)

- 946379-76-6(N-(4-fluorophenyl)-2-{5-(4-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide)

- 1261661-26-0(2-(3-(Trifluoromethoxy)-4-nitrobenzoyl)pyridine)

- 1804388-25-7(3-Fluoro-4-hydroxypyridine-5-acetic acid)

- 143250-10-6(2-Bromo-5-methoxypyrazine)

- 105-95-3(1,4-Dioxacycloheptadecane-5,17-dione)

- 2171876-69-8((4-phenylpiperidin-4-yl)methanesulfonyl fluoride)

- 1446400-95-8((S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester)

- 2432855-12-2(N'-(3-Chloro-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Pureza:99%

Cantidad:5g

Precio ($):279.0